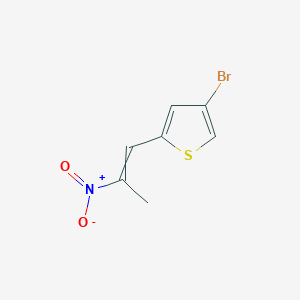

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene, typically involves reactions like Suzuki coupling, which has been demonstrated in the synthesis of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. This process utilizes 4-bromo-5-methylthiophen-2-ylboronic acid and iodonitrobenzene, showcasing a typical pathway for introducing bromo and nitro groups into the thiophene structure (Balakit et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as NMR, HRMS, FT-IR, and X-ray crystallography. These methodologies provide comprehensive details about the geometric parameters and vibrational frequencies, which are crucial for understanding the compound's structural integrity and its electronic properties, such as HOMO and LUMO energies (Balakit et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques : The synthesis of thiophene derivatives, like 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene, often involves reactions with amines and other nucleophiles. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to produce N-substituted thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

- Vibrational Spectra and DFT Simulations : A thiophene derivative's structure can be confirmed using techniques like NMR, mass spectrometry, and infrared spectroscopy. Vibrational spectra and DFT simulations provide insights into the geometric and electronic properties of these compounds (Balakit et al., 2017).

Chemical Properties and Reactions

- Aromatic Nucleophilic Substitution : The reaction of thiophene derivatives with nucleophiles, under certain conditions, leads to unexpected isomers. This highlights the potential for diverse synthetic routes in thiophene chemistry (Cosimelli, Lamartina, & Spinelli, 2001).

- Electron-Transfer Reactions : In reactions involving 2-nitropropane anion and alpha-bromoketones derived from nitrothiophene, an electron-transfer chain reaction can be utilized to synthesize a variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Material Science Applications

- Photostabilization of Polymers : Thiophene derivatives can be used as photostabilizers for materials like poly(vinyl chloride). They help in reducing the level of photodegradation, indicating potential applications in material science (Balakit et al., 2015).

- Optical Properties and Solid-State Emission : The postfunctionalization of polythiophenes can tune their optical properties. Different substituents can affect fluorescence yield and emission characteristics, making them useful in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).

Propiedades

IUPAC Name |

4-bromo-2-[(E)-2-nitroprop-1-enyl]thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFWRSIMNNRSKK-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CS1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CS1)Br)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

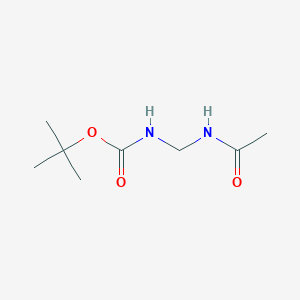

![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)

![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)